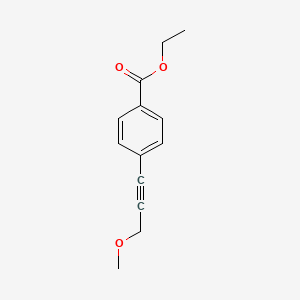
Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le benzoate d'éthyle 4-(3-méthoxyprop-1-yn-1-yl) est un composé chimique de formule moléculaire C13H14O3. Il s'agit d'un dérivé de l'acide benzoïque contenant un groupe ester éthylique ainsi qu'un substituant méthoxypropynyle sur le cycle benzénique. Ce composé est d'intérêt en synthèse organique et dans diverses applications de recherche scientifique en raison de ses caractéristiques structurales uniques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du benzoate d'éthyle 4-(3-méthoxyprop-1-yn-1-yl) implique généralement la réaction de l'acide 4-éthoxycarbonylbenzoïque avec le 3-méthoxyprop-1-yne en présence d'un catalyseur approprié. Les conditions réactionnelles incluent souvent l'utilisation d'une base telle que le carbonate de potassium et d'un solvant tel que le diméthylformamide (DMF) pour faciliter la réaction .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour obtenir des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité de production constante .
Analyse Des Réactions Chimiques
Types de réactions
Le benzoate d'éthyle 4-(3-méthoxyprop-1-yn-1-yl) peut subir divers types de réactions chimiques, notamment:
Oxydation: Le groupe méthoxypropynyle peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.
Réduction: La réduction du groupe ester peut produire l'alcool correspondant.
Substitution: Le cycle benzénique peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courantes
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Principaux produits formés
Oxydation: Formation d'aldéhydes ou d'acides carboxyliques.
Réduction: Formation d'alcools.
Substitution: Formation de dérivés bromés ou nitrés du cycle benzénique.
Applications de recherche scientifique
Le benzoate d'éthyle 4-(3-méthoxyprop-1-yn-1-yl) a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme élément de base en synthèse organique pour la préparation de molécules plus complexes.
Biologie: Investigated pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Exploré comme intermédiaire potentiel dans la synthèse de composés pharmaceutiques.
Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du benzoate d'éthyle 4-(3-méthoxyprop-1-yn-1-yl) implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe méthoxypropynyle peut participer à diverses réactions chimiques, conduisant à la formation d'intermédiaires réactifs qui peuvent interagir avec des molécules biologiques. Ces interactions peuvent entraîner la modulation des activités enzymatiques et des processus cellulaires .
Applications De Recherche Scientifique
Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-methoxyprop-1-yn-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The methoxypropynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzoate de méthyle 4-(3-méthoxyprop-1-yn-1-yl)
- Benzoate d'éthyle 4-(3-hydroxyprop-1-yn-1-yl)
- Benzoate de méthyle 4-(4-hydroxybut-1-ynyl)
Unicité
Le benzoate d'éthyle 4-(3-méthoxyprop-1-yn-1-yl) est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confère une réactivité chimique distincte et des activités biologiques potentielles. La présence à la fois de l'ester éthylique et des groupes méthoxypropynyle permet une large gamme de transformations chimiques et d'applications dans divers domaines .
Propriétés
Numéro CAS |
827028-04-6 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
ethyl 4-(3-methoxyprop-1-ynyl)benzoate |
InChI |
InChI=1S/C13H14O3/c1-3-16-13(14)12-8-6-11(7-9-12)5-4-10-15-2/h6-9H,3,10H2,1-2H3 |
Clé InChI |
QDPGHZNTRZASOQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C#CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



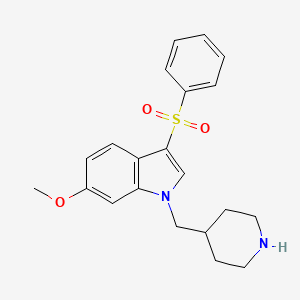
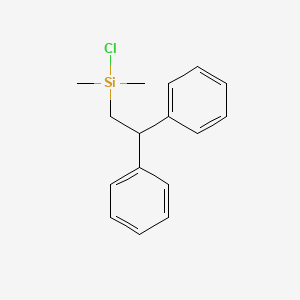
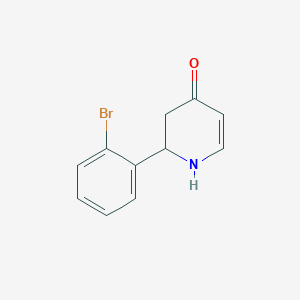
![[2,2-Bis(4-methylphenyl)ethenyl]propanedinitrile](/img/structure/B12524098.png)

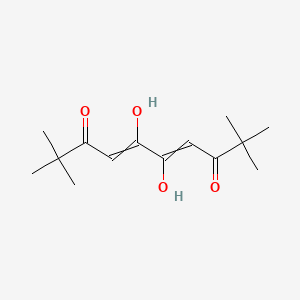
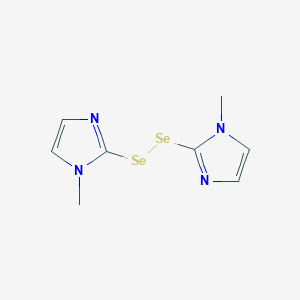
![4-Thiazoleacetic acid, 2-[4-(methoxymethyl)phenyl]-](/img/structure/B12524115.png)
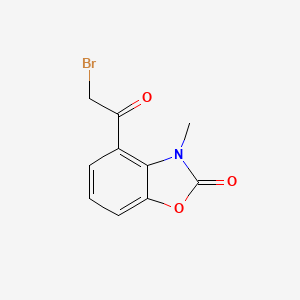
![1H-Indole-3-hexadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12524120.png)

![1-[2-(2,2-Diphenylethenyl)phenyl]-2-phenylacetylene](/img/structure/B12524136.png)
![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-methoxybenzamide](/img/structure/B12524141.png)
